9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride
Overview
Description
9-methyl-1-oxa-9-azaspiro[55]undec-4-yl methanesulfonate hydrochloride is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often result in unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride is unique due to its specific structural features and its ability to inhibit the MmpL3 protein. This makes it a promising candidate for the development of new antituberculosis drugs and other therapeutic agents.
Properties
IUPAC Name |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKRPHLKLFGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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